(1R)-1-(2-Fluoro-4-methoxyphenyl)ethylamine
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Overview
Description
®-1-(2-Fluoro-4-methoxyphenyl)ethanamine is an organic compound with a molecular formula of C9H12FNO It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Fluoro-4-methoxyphenyl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-4-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The alcohol is then converted to the corresponding amine through a reductive amination process. This involves reacting the alcohol with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
In industrial settings, the production of ®-1-(2-Fluoro-4-methoxyphenyl)ethanamine may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using a metal catalyst like palladium on carbon (Pd/C) to facilitate the reduction and amination steps in a single process.
Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Fluoro-4-methoxyphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds with different functional groups.
Scientific Research Applications
®-1-(2-Fluoro-4-methoxyphenyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor to pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(2-Fluoro-4-methoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into binding sites with high specificity, potentially modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine: The enantiomer of the compound, with a different three-dimensional arrangement.
1-(2-Fluoro-4-methoxyphenyl)ethanol: The corresponding alcohol, which can be converted to the amine.
2-Fluoro-4-methoxybenzaldehyde: The starting material for the synthesis of the compound.
Uniqueness
®-1-(2-Fluoro-4-methoxyphenyl)ethanamine is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or other related compounds. This uniqueness makes it valuable for studying stereochemistry and its effects on molecular interactions.
Properties
Molecular Formula |
C9H12FNO |
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Molecular Weight |
169.20 g/mol |
IUPAC Name |
(1R)-1-(2-fluoro-4-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C9H12FNO/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-6H,11H2,1-2H3/t6-/m1/s1 |
InChI Key |
WZMIJZHSKHBAEZ-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)OC)F)N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OC)F)N |
Origin of Product |
United States |
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